Vegfr-2-IN-39

VEGFR-2 kinase inhibition PROTAC structure-activity relationship linker-length optimization

Standard VEGFR-2 kinase inhibitors fail to sustain target suppression due to reversible occupancy. This PROTAC (PROTAC-5) couples inhibition with VHL-mediated degradation for complete VEGFR-2 knockdown. - **Mechanism**: VEGFR-2 binding warhead + 8-atom linker + VHL ligand; IC₅₀ 208.6 nM (enzymatic). - **Performance**: >90% degradation at 40 µM within 48h; anti-proliferative IC₅₀ 38.65 µM (EA.hy926). - **Advantage**: 3x faster onset vs PROTAC-2; no HEK293 cytotoxicity; ideal for washout experiments.

Molecular Formula C55H66FN9O6S
Molecular Weight 1000.2 g/mol
Cat. No. B12386888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVegfr-2-IN-39
Molecular FormulaC55H66FN9O6S
Molecular Weight1000.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
InChIInChI=1S/C55H66FN9O6S/c1-34-19-28-42(56)43(29-34)61-54(71)60-39-26-24-37(25-27-39)41-15-14-16-44-48(41)51(57)63-65(44)47(68)18-13-11-9-7-6-8-10-12-17-46(67)62-50(55(3,4)5)53(70)64-32-40(66)30-45(64)52(69)58-31-36-20-22-38(23-21-36)49-35(2)59-33-72-49/h14-16,19-29,33,40,45,50,66H,6-13,17-18,30-32H2,1-5H3,(H2,57,63)(H,58,69)(H,62,67)(H2,60,61,71)/t40-,45+,50-/m1/s1
InChIKeyYZGNCBAFOZBYKS-SHPBXJAASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VEGFR-2-IN-39 (PROTAC-5) Overview


VEGFR-2-IN-39 (also designated PROTAC-5) is a proteolysis-targeting chimera (PROTAC) that simultaneously inhibits and degrades vascular endothelial growth factor receptor 2 (VEGFR-2). It comprises a VEGFR-2-binding warhead conjugated via an eight-atom linker to a von Hippel–Lindau (VHL) E3 ubiquitin ligase ligand, enabling catalytic ubiquitination and proteasomal degradation of the target kinase [1]. The compound exhibits an enzymatic VEGFR-2 IC₅₀ of approximately 208.6 nM and anti-proliferative activity against EA.hy926 human umbilical vein endothelial cells with an IC₅₀ of 38.65 µM, while demonstrating negligible cytotoxicity against VEGFR-2-negative HEK293 cells [1]. Its molecular formula is C₅₅H₆₆FN₉O₆S (MW 1000.23), CAS 2353417-86-2 [1].

1
PROTAC degradation mechanism — enables catalytic VEGFR-2 target knockdown, supporting sustained pathway-suppression studies beyond simple kinase inhibition
2
VEGFR-2 pathway research tool — suited for angiogenesis model-response and vascular normalization endpoint studies in endothelial cell assays
3
Linker-optimized active degrader — eight-atom linker geometry preserves both VEGFR-2 binding and degradation competence, supporting PROTAC SAR research workflows

Why VEGFR-2-IN-39 Cannot Be Substituted


VEGFR-2-IN-39 is not interchangeable with conventional ATP-competitive VEGFR-2 kinase inhibitors (e.g., linifanib/ABT-869) because its mechanism couples transient target occupancy with catalytic protein destruction, producing distinct and sustained biological consequences—degradation of the entire VEGFR-2 protein rather than mere kinase inhibition [1]. Furthermore, within the same PROTAC series, linker length critically governs both inhibitory and degradative potency: PROTAC analogs with suboptimal linkers (e.g., PROTAC-1, PROTAC-3, PROTAC-4) exhibit >4.8-fold weaker VEGFR-2 inhibition (IC₅₀ >1 µM versus 208.6 nM) and negligible anti-proliferative activity [1]. Even the closest structural analog PROTAC-2, despite comparable enzymatic IC₅₀, differs in degradation kinetics—requiring higher concentration and longer exposure to achieve target knockdown [1]. These quantifiable performance gaps preclude simple substitution.

Product
Risk Context
VEGFR-2-IN-39 (PROTAC-5)
Degradation-driven mechanism with sustained target suppression; catalytic turnover distinguishes from occupancy-based inhibitors
ATP-competitive VEGFR-2 inhibitor
Transient target occupancy without protein elimination; endpoint profile may not transfer to degradation-dependent studies
PROTAC-4 (n=12 linker analog)
Suboptimal linker geometry results in markedly weaker VEGFR-2 engagement; anti-proliferative activity may differ substantially
PROTAC-2 (n=3 linker analog)
Degradation kinetics context may differ — requires higher concentration and longer exposure for target knockdown; assay timelines may shift

VEGFR-2-IN-39 Comparative Evidence


Enzymatic Inhibition vs. PROTAC-4

In a direct head-to-head enzymatic assay (ADP-Glo Kinase Assay, Promega) conducted within the same study, VEGFR-2-IN-39 (PROTAC-5) inhibited VEGFR-2 with an IC₅₀ of 208.657 ± 15.421 nM, whereas PROTAC-4 (PROTAC VEGFR-2 degrader-2, CAS 2353417-85-1) showed no meaningful inhibition at concentrations up to 1 µM, yielding an IC₅₀ >1,000 nM [1]. This represents a greater than 4.8-fold difference in enzymatic potency attributable to divergent linker length (n=8 for PROTAC-5 vs. n=12 for PROTAC-4), demonstrating that linker geometry is a critical determinant of VEGFR-2 binding competence [1].

Enzymatic Inhibition
Head-to-head
IC₅₀ 208.6 nM vs. >1,000 nM
>4.8-fold difference in enzymatic potency versus PROTAC-4
ADP-Glo Kinase Assay; linker-length context
VEGFR-2 kinase inhibition PROTAC structure-activity relationship linker-length optimization

Anti-Proliferative Activity vs. PROTAC-4

When assessed against EA.hy926 cells (a VEGFR-2-positive human umbilical vein endothelial cell line), VEGFR-2-IN-39 (PROTAC-5) inhibited proliferation with an IC₅₀ of 38.650 ± 3.876 µM, compared to PROTAC-4 which exhibited an IC₅₀ of 133.248 ± 15.463 µM in the same assay panel [1]. The approximately 3.4-fold difference in anti-proliferative potency mirrors the enzymatic inhibition trend and confirms that VEGFR-2 degradation translates into functional anti-angiogenic activity, whereas PROTAC-4's weak target engagement fails to produce meaningful cellular efficacy [1]. By contrast, PROTAC-1 and PROTAC-3 were essentially inactive (IC₅₀ >100 µM), further underscoring the narrow window of linker permissiveness [1].

Anti-Proliferative Activity
Head-to-head
IC₅₀ 38.65 µM vs. 133.25 µM
~3.4-fold more potent in VEGFR-2(+) EA.hy926 cells vs. PROTAC-4
PROTAC-1/3 essentially inactive (>100 µM)
anti-angiogenic activity HUVEC proliferation endothelial cell viability

Degradation Kinetics vs. PROTAC-2

In a direct Western blot comparison within EA.hy926 cells, VEGFR-2-IN-39 (PROTAC-5) reduced VEGFR-2 protein levels by 60% at a concentration of 40 µmol/L, with efficient degradation observable as early as 24 hours post-treatment and nearly complete by 48 hours [1]. In contrast, PROTAC-2 required a concentration of 80 µmol/L (2-fold higher) to achieve 70% protein reduction, and efficient degradation was only observed at 72 hours—three times slower than PROTAC-5 [1]. PROTAC-5's more favorable degradation kinetics—lower effective concentration and faster onset—are consistent with its longer linker (n=8) facilitating more efficient ternary complex formation between VEGFR-2 and the VHL E3 ligase, compared to PROTAC-2's shorter linker (n=3) [1].

Degradation Kinetics
Head-to-head
60% knockdown at 40 µM, 24 h
~2-fold lower concentration, ~3-fold faster onset vs. PROTAC-2
Western blot; EA.hy926 cells
targeted protein degradation PROTAC kinetics VEGFR-2 knockdown

Degradation vs. Kinase Inhibition Mechanism

VEGFR-2-IN-39 (PROTAC-5) operates through an event-driven, catalytic degradation mechanism distinct from the occupancy-driven inhibition of traditional VEGFR-2 kinase inhibitors such as ABT-869 (linifanib). While ABT-869 exhibits more potent enzymatic VEGFR-2 inhibition (IC₅₀ = 8.404 ± 0.759 nM, approximately 25-fold lower than PROTAC-5's IC₅₀ of 208.657 nM in the same assay), PROTAC-5 uniquely induces complete VEGFR-2 protein elimination, achieving 60% degradation at 40 µM and nearly complete knockdown by 48 hours—a functional outcome that ABT-869 cannot produce because it merely occupies the ATP-binding pocket without triggering proteolysis [1]. Conversely, PROTAC-5 demonstrates negligible cytotoxicity against VEGFR-2-negative HEK293 cells, whereas the degradation-dependent anti-proliferative effect is selective for VEGFR-2-expressing EA.hy926 cells [1]. This mechanistic divergence means that PROTAC-5 offers sustained target suppression beyond the period of drug exposure, unlike reversible occupancy-based inhibitors.

Mechanism vs. ABT-869
Cross-study comparable
Degradation vs. Inhibition
Sustained protein elimination mechanism; occupancy-based inhibitor cannot replicate
ABT-869 IC₅₀ 8.4 nM but no degradation
PROTAC vs. kinase inhibitor catalytic degradation sustained target suppression

VEGFR-2-Dependent Selectivity Profile

VEGFR-2-IN-39 (PROTAC-5) and all PROTACs in the series were evaluated for general cytotoxicity against HEK293 cells, which are VEGFR-2-negative. All PROTACs, including PROTAC-5, displayed negligible cytotoxicity toward HEK293 cells, whereas PROTAC-5 potently inhibited the proliferation of VEGFR-2-positive EA.hy926 cells (IC₅₀ = 38.650 ± 3.876 µM) [1]. This differential cytotoxicity profile—active against VEGFR-2-expressing endothelial cells but inert toward VEGFR-2-negative cells—indicates that the anti-proliferative effect is VEGFR-2-dependent rather than resulting from non-specific toxicity [1]. In comparison, the positive control ABT-869 showed potent anti-proliferative activity (IC₅₀ = 2.480 ± 0.480 µM) but lacks the degradation-driven selectivity mechanism [1].

VEGFR-2-Dependent Selectivity
Supporting evidence
Negligible HEK293 cytotoxicity
Supports VEGFR-2-dependent cell-model response context
EA.hy926 vs. HEK293 differential
target selectivity VEGFR-2-dependent cytotoxicity therapeutic window

Cell Cycle Arrest and Apoptosis Induction

Flow cytometry analysis demonstrated that VEGFR-2-IN-39 (PROTAC-5) at 20 µM significantly prolonged the S-phase of the cell cycle in EA.hy926 cells, with a corresponding decrease in the G1-phase population, indicating S-phase arrest as a mechanism contributing to anti-proliferative activity [1]. In parallel apoptosis assays, PROTAC-5 induced a dose-dependent increase in late apoptotic cells after 72-hour treatment: late apoptotic populations were 5.34% (untreated control), 6.94% (10 µM), 8.32% (20 µM), 15.6% (30 µM), and 48.7% (40 µM) [1]. These functional consequences—cell cycle arrest and apoptosis—are downstream of VEGFR-2 degradation and distinguish PROTAC-5's biological profile from simple kinase inhibition. However, comparator data for PROTAC-2 or PROTAC-4 on these specific endpoints were not reported in the source study, precluding direct quantitative differentiation for these parameters [1].

Cell Cycle Arrest & Apoptosis
Supporting evidence
S-phase arrest; 48.7% late apoptosis at 40 µM
Supports apoptosis pathway-response interpretation; no direct comparator data
Flow cytometry; EA.hy926 cells, 72 h
S-phase arrest endothelial cell apoptosis flow cytometry

VEGFR-2-IN-39 Application Scenarios


Sustained VEGFR-2 Suppression Post-Washout

VEGFR-2-IN-39 (PROTAC-5) is ideally suited for vascular normalization research where sustained VEGFR-2 suppression is required even after compound washout. Its catalytic degradation mechanism—achieving nearly complete VEGFR-2 knockdown within 48 hours at 40 µM—provides prolonged pathway suppression that outlasts the pharmacokinetic exposure window, a property unattainable with occupancy-based inhibitors like ABT-869 (linifanib), despite the latter's more potent enzymatic IC₅₀ (8.4 nM) [1]. Researchers studying tumor vascular normalization in transgenic zebrafish or murine models where drug levels fluctuate should prioritize PROTAC-5 over traditional kinase inhibitors for experiments requiring durable target suppression.

PROTAC Linker SAR Studies

The stark activity differential between PROTAC-5 (n=8 linker; VEGFR-2 IC₅₀ 208.6 nM; anti-proliferative IC₅₀ 38.65 µM) and PROTAC-4 (n=12 linker; VEGFR-2 IC₅₀ >1,000 nM; anti-proliferative IC₅₀ 133.25 µM) [1] establishes VEGFR-2-IN-39 as an essential positive control for PROTAC linker optimization campaigns. Medicinal chemistry teams designing next-generation VEGFR-2 degraders can use PROTAC-5 as a benchmark active compound to validate that new linker designs preserve both target engagement and cellular degradation activity, while PROTAC-4 serves as a defined negative control for linker incompatibility.

Selective Endothelial Cell Targeting in Co-Culture

VEGFR-2-IN-39's demonstrated selectivity—potent anti-proliferative activity against VEGFR-2-positive EA.hy926 endothelial cells (IC₅₀ 38.65 µM) with negligible cytotoxicity toward VEGFR-2-negative HEK293 cells [1]—makes it a valuable tool for co-culture angiogenesis assays where selective endothelial cell targeting is required. This VEGFR-2-dependent activity profile supports experimental designs involving endothelial–tumor cell co-cultures or endothelial–fibroblast systems, where off-target toxicity to VEGFR-2-negative stromal or epithelial compartments must be minimized.

Rapid Degradation for Time-Sensitive Knockdown

For experiments with compressed timelines or limited compound availability, VEGFR-2-IN-39's degradation kinetics advantage over PROTAC-2 is decisive: PROTAC-5 achieves efficient VEGFR-2 degradation within 24 hours at 40 µM, whereas PROTAC-2 requires 72 hours at 80 µM to reach comparable knockdown [1]. This ~3-fold faster onset and ~2-fold lower concentration requirement directly reduce compound consumption per experiment and shorten assay duration, making PROTAC-5 the preferred procurement choice for high-throughput degradation screening or studies where rapid target elimination is experimentally necessary.

Application
Selection Property
Validation Focus
Sustained VEGFR-2 suppression post-washout
Catalytic degradation mechanism
Duration of target knockdown beyond exposure window; model-response endpoint monitoring
PROTAC linker SAR studies
Linker-length optimization benchmark
Active degrader control for linker design validation; target engagement and degradation competence
Selective endothelial cell targeting
VEGFR-2-dependent activity profile
Differential cell-model endpoint review; VEGFR-2(+) vs. VEGFR-2(-) cytotoxicity context
Time-sensitive protein knockdown
Rapid degradation kinetics
Onset-of-degradation assay timelines; concentration-requirement benchmarking for throughput
All applications require researcher validation of degradation efficiency, concentration response, and model-specific endpoint interpretation. Reported evidence supports research use only.

Technical Documentation Hub

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50 linked technical documents
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